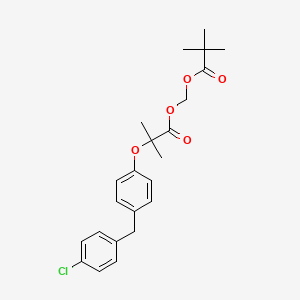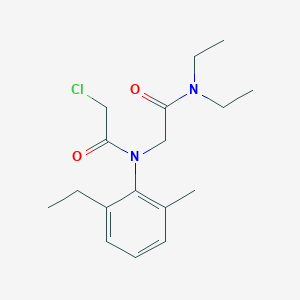
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a chloroacetyl group, diethyl groups, and an ethyl-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide typically involves the reaction of chloroacetic acid with 2-ethyl-6-methylaniline in the presence of a catalyst such as phosphorus trichloride. The reaction is carried out in a solvent like xylene, and the mixture is heated to facilitate the reaction. The product is then crystallized and purified .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
Mécanisme D'action
The mechanism of action of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Alachlor: 2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide
Butachlor: N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Uniqueness
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55883-12-0 |
|---|---|
Formule moléculaire |
C17H25ClN2O2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2-(N-(2-chloroacetyl)-2-ethyl-6-methylanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-14-10-8-9-13(4)17(14)20(15(21)11-18)12-16(22)19(6-2)7-3/h8-10H,5-7,11-12H2,1-4H3 |
Clé InChI |
GIWWSOHNABJRLZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N(CC(=O)N(CC)CC)C(=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)


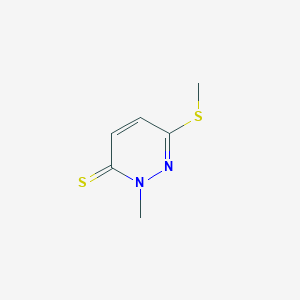
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)


![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
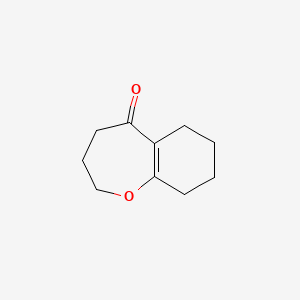
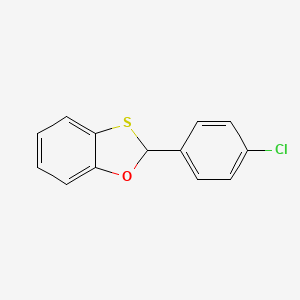
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
